molecular formula C7H9N3O3S B183762 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid CAS No. 532954-30-6

2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid

Cat. No.: B183762
CAS No.: 532954-30-6
M. Wt: 215.23 g/mol
InChI Key: UBNNYFRYBPPHFY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is a derivative of aspartic acid , which plays a crucial role in the biosynthesis of proteins and certain neurotransmitters.

Mode of Action

It has been reported that a similar compound, a ureido-pyrimidone based aspartic acid derivative, exhibits ph-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid may interact with its targets in a similar manner, potentially altering their function or structure in response to changes in pH.

Pharmacokinetics

As a small molecule with a molecular weight of 21523 , it’s likely to have good bioavailability and be well-absorbed in the body.

Result of Action

It’s known that similar compounds have shown substantial antiviral activity , suggesting that this compound may also have potential therapeutic applications.

Action Environment

The action of 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid can be influenced by various environmental factors. For instance, the pH-responsive behavior of similar compounds suggests that changes in pH could significantly affect the compound’s action . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of other substances in the environment.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNYFRYBPPHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378261
Record name 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532954-30-6
Record name 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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